Cas no 90922-71-7 (Methyl 2,3-dimethyl-5-nitrobenzoate)

90922-71-7 structure
상품 이름:Methyl 2,3-dimethyl-5-nitrobenzoate
CAS 번호:90922-71-7
MF:C10H11NO4
메가와트:209.198642969131
CID:4949626
Methyl 2,3-dimethyl-5-nitrobenzoate 화학적 및 물리적 성질
이름 및 식별자
-
- methyl 2,3-dimethyl-5-nitrobenzoate
- NE53796
- Z1245633924
- Methyl 2,3-dimethyl-5-nitrobenzoate
-
- 인치: 1S/C10H11NO4/c1-6-4-8(11(13)14)5-9(7(6)2)10(12)15-3/h4-5H,1-3H3
- InChIKey: DULYKGKWIIYWPY-UHFFFAOYSA-N
- 미소: O(C)C(C1=CC(=CC(C)=C1C)[N+](=O)[O-])=O
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 2
- 복잡도: 261
- 소수점 매개변수 계산 참조값(XlogP): 2.3
- 토폴로지 분자 극성 표면적: 72.1
Methyl 2,3-dimethyl-5-nitrobenzoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60650-0.1g |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
Enamine | EN300-60650-0.25g |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
Enamine | EN300-60650-2.5g |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
TRC | M342975-50mg |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-60650-5.0g |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 | |
Enamine | EN300-60650-0.05g |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
Aaron | AR01A8ST-50mg |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95% | 50mg |
$146.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323192-100mg |
Methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95% | 100mg |
¥2851.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323192-2.5g |
Methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95% | 2.5g |
¥23254.00 | 2024-04-25 | |
A2B Chem LLC | AV56481-250mg |
methyl 2,3-dimethyl-5-nitrobenzoate |
90922-71-7 | 95% | 250mg |
$233.00 | 2024-05-20 |
Methyl 2,3-dimethyl-5-nitrobenzoate 관련 문헌
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
5. Back matter
90922-71-7 (Methyl 2,3-dimethyl-5-nitrobenzoate) 관련 제품
- 15968-37-3(Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,1,3,4,6-tetrakis(butoxymethyl)tetrahydro-)
- 1795300-70-7(3-(5-bromo-2-methoxyphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)
- 892855-41-3(3-(benzenesulfonyl)-N-4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-ylpropanamide)
- 878056-53-2(2-(3-{(2H-1,3-benzodioxol-5-yl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 1822452-46-9(2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 1601756-93-7(2-(2-ethoxyethoxy)-1-iodopropan-2-ylbenzene)
- 1604744-89-9((3R)-3-formamido-3-(oxolan-3-yl)propanoic acid)
- 2228576-42-7(4-1-(4-bromophenyl)cyclopropyl-2-methylbutan-2-amine)
- 743444-74-8(2-(furan-2-ylmethyl)amino-2-methylpropanenitrile)
- 54091-06-4(1-Bromo-4-((chloromethyl)sulfonyl)benzene)
추천 공급업체
Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
